N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide is a complex organic compound with a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-9-18-13-8-7-12(17-23(20,21)6-2)10-14(13)22-11-16(3,4)15(18)19/h7-8,10,17H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTZHEYUNOKLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and subsequent functionalization to introduce the ethanesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure in drug development due to its unique benzoxazepine core. This core is known for its pharmacological properties, which can be leveraged to design new therapeutic agents.
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazepine exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that it effectively inhibits biofilm formation in Staphylococcus aureus, suggesting its potential as a treatment for biofilm-associated infections. This property is particularly valuable in addressing antibiotic resistance.
Enzyme Inhibition Studies
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic makes it a useful tool for studying biochemical processes and understanding disease mechanisms.
Case Study: Enzyme Inhibition
A study explored the enzyme inhibition capabilities of related benzoxazepine derivatives. The results indicated that these compounds could inhibit enzymes implicated in drug metabolism and resistance mechanisms . Such insights are crucial for developing more effective drugs with fewer side effects.
Data Tables and Case Studies
The following table summarizes key findings from research studies on the applications of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide:
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide include other oxazepine derivatives and sulfonamide-containing compounds. Examples include:
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide .
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide.
Uniqueness
What sets N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide apart from similar compounds is its unique combination of the oxazepine ring and the ethanesulfonamide group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzoxazepines and sulfonamides, which are known for various pharmacological properties.
Structural Characteristics
The compound's structure incorporates a benzoxazepine core with a sulfonamide group. The presence of multiple functional groups suggests diverse biological activities. The molecular formula is , with a molecular weight of approximately .
Antimicrobial Properties
Research indicates that compounds with similar structural features to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide exhibit significant antimicrobial activity. For instance, studies on aryl sulfonamides and tetrahydro–γ-carboline derivatives revealed that these compounds possess high antischistosomal activity, suggesting potential for further exploration in treating parasitic infections .
Anticancer Activity
Recent investigations into related benzoxazepine derivatives have shown promising anticancer properties. In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism may involve modulation of signaling pathways associated with cell survival and death .
Neuroprotective Effects
Given the compound's structural similarities to other neuroprotective agents, preliminary studies suggest potential neuroprotective effects. Compounds in this class have been shown to enhance neuronal survival under stress conditions and may offer therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antischistosomal Activity
A study evaluating the antischistosomal activity of various sulfonamide derivatives found that increasing polarity in the structure improved solubility and metabolic stability. This led to enhanced activity against Schistosoma mansoni, highlighting the importance of structural modifications in optimizing biological effects .
Case Study 2: Anticancer Potential
In a comparative analysis of several benzoxazepine derivatives, one compound demonstrated a significant reduction in tumor growth in xenograft models. The study attributed this effect to the compound's ability to inhibit key enzymes involved in tumor metabolism and proliferation .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antischistosomal Activity | Increased polarity enhances activity against Schistosoma spp. |
| Study 2 | Anticancer Properties | Significant tumor growth inhibition observed in xenograft models. |
| Study 3 | Neuroprotection | Potential protective effects against neuronal damage in vitro. |
Q & A
Q. What are the common synthetic routes for synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the benzoxazepine core, followed by sulfonamide coupling. Key steps include:
- Cyclization : Reacting precursors (e.g., substituted aminophenols) under reflux with catalysts like p-toluenesulfonic acid (PTSA) to form the tetrahydrobenzo[b][1,4]oxazepine ring .
- Sulfonylation : Introducing the ethanesulfonamide group via nucleophilic substitution or coupling reactions, often using triethylamine as a base and dichloromethane as a solvent .
- Purification : Chromatography (HPLC or flash column) and recrystallization to achieve >95% purity .
Optimization involves adjusting temperature (50–80°C for cyclization), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for sulfonamide coupling) to maximize yields (typically 60–75%) .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | PTSA, toluene, reflux | 65–70 |
| Sulfonylation | EtSO₂Cl, Et₃N, DCM | 60–68 |
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR (¹H/¹³C) : Key signals include the oxazepine carbonyl (δ ~170 ppm in ¹³C), propyl group protons (δ 0.8–1.5 ppm in ¹H), and sulfonamide NH (δ ~7.5 ppm, broad) .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the exact mass (calc. for C₁₆H₂₂N₂O₄S: 338.13 g/mol) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Discrepancies in NMR splitting patterns (e.g., unexpected doublets) may indicate incomplete purification or isomer formation, necessitating repeat chromatography .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamide-containing benzoxazepines):
- Enzyme Inhibition : Test against serine proteases or kinases (e.g., trypsin, COX-2) at 1–10 μM concentrations, monitoring IC₅₀ via fluorometric or colorimetric substrates .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using HEK293 cells transfected with target receptors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and EC₅₀ calculations .
Always include positive controls (e.g., aspirin for COX-2) and validate results with triplicate runs .
Advanced Research Questions
Q. How can conflicting data on biological activity between structural analogs be resolved?
- Methodological Answer : Variations in substituents (e.g., chloro vs. fluoro groups) significantly alter electronic effects and steric bulk, impacting target binding. For example:
- Case Study : A chloro-substituted analog () showed 10× higher COX-2 inhibition than the fluoro derivative () due to enhanced electrophilicity at the sulfonamide sulfur .
- Resolution Strategy :
Perform comparative molecular docking to analyze binding poses.
Use QSAR models to correlate substituent Hammett constants (σ) with activity .
Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What reaction mechanisms explain the instability of the sulfonamide group under acidic conditions?
- Methodological Answer : The sulfonamide group undergoes hydrolysis in acidic media (pH < 3) via:
- Protonation of the sulfonyl oxygen, increasing electrophilicity.
- Nucleophilic attack by water, cleaving the S-N bond to form sulfonic acid and amine byproducts .
Mitigation : - Use buffered conditions (pH 5–7) during synthesis/storage.
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce basicity of the sulfonamide nitrogen .
Q. How can low aqueous solubility be addressed to improve bioavailability in in vivo assays?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (10–20% w/v) or DMSO (≤5% v/v) in dosing solutions .
- Prodrug Design : Convert the sulfonamide to a methyl ester prodrug, hydrolyzed in vivo by esterases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) via solvent evaporation, achieving >80% loading efficiency .
| Strategy | Solubility Improvement | Bioavailability (AUC) |
|---|---|---|
| Cyclodextrin | 5× (from 0.1 mg/mL to 0.5 mg/mL) | 2× |
| Prodrug | 10× (to 1.0 mg/mL) | 4× |
Q. What advanced analytical methods can detect trace degradation products in stability studies?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole system with MRM mode to identify degradation products at <0.1% levels. Monitor ions m/z 340 → 252 (parent) and m/z 154 → 110 (degradant) .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks, then compare chromatograms with stress controls (acid/heat/light) .
- X-ray Diffraction : Confirm crystallinity loss (amorphous degradation) via PXRD peaks at 2θ = 12°, 18° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
